

## The Discovery and Enduring Legacy of Protactinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Protactinium |           |
| Cat. No.:            | B1194910     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Protactinium** (Pa), element 91 on the periodic table, stands as a fascinating chapter in the history of radioactivity and nuclear science. Its discovery was a complex process, marked by predictions, initial misidentifications, and the dedicated work of several pioneering scientists. This technical guide provides an in-depth exploration of the discovery and history of **protactinium**, tailored for a scientific audience. It delves into the key experiments that led to its identification and isolation, presents quantitative data in a structured format, and visualizes the intricate timeline and relationships of its discoverers. Understanding the historical context and the experimental challenges overcome in the early 20th century offers valuable insights into the foundations of modern radiochemistry and its applications.

## Data Presentation: Key Properties and Isotopes of Protactinium

The following table summarizes the fundamental quantitative data related to **protactinium** and its key isotopes, facilitating a clear comparison of their properties.



| Property               | Value                                                | Notes                                                               |
|------------------------|------------------------------------------------------|---------------------------------------------------------------------|
| Atomic Number          | 91                                                   |                                                                     |
| Atomic Weight          | 231.03588 u                                          | _                                                                   |
| Electron Configuration | [Rn] 5f <sup>2</sup> 6d <sup>1</sup> 7s <sup>2</sup> | _                                                                   |
| Melting Point          | 1572 °C                                              | [1]                                                                 |
| Boiling Point          | 4027 °C                                              | [1][2]                                                              |
| Density                | 15.37 g/cm <sup>3</sup>                              |                                                                     |
| Most Stable Isotope    | Protactinium-231                                     | Half-life of 32,760 years[3][4]                                     |
| Protactinium-234m      | Half-life of 1.17 minutes[3]                         | The first isotope to be discovered, initially named "brevium"[3][5] |
| Protactinium-233       | Half-life of 26.967 days[3]                          | An important intermediate in the thorium fuel cycle                 |
| Natural Abundance      | A few parts per trillion in the<br>Earth's crust     | [4]                                                                 |

## **Experimental Protocols**

The isolation and identification of **protactinium** involved a series of groundbreaking experiments. The following sections provide detailed methodologies for the key discoveries, based on available historical records.

# Discovery of "Brevium" (Protactinium-234m) by Fajans and Göhring (1913)

Kasimir Fajans and Oswald Helmuth Göhring, while investigating the decay products of uranium, were the first to identify a new, short-lived element.[3][5][6] Their work focused on separating and characterizing the components of "Uranium X," a radioactive mixture obtained from uranium.

Objective: To isolate and identify the short-lived decay product of Uranium-X1 (Thorium-234).



### Methodology:

- Preparation of Uranium X: Uranium X was separated from a uranium nitrate solution. While
  the precise method used in their 1913 experiment is not extensively detailed in readily
  available sources, a common method of the time involved the precipitation of Uranium X with
  a carrier substance.
- Observation of Beta Decay: Fajans and Göhring observed that Uranium X1 underwent beta decay, transforming into a new substance.
- Chemical Separation: They employed chemical separation techniques to isolate this new substance, which they found to have chemical properties distinct from other known elements.
- Half-life Determination: By measuring the radioactivity of the isolated substance over time, they determined its half-life to be extremely short, approximately 1.17 minutes.[3] This led them to name the new element "brevium," from the Latin word for brief.[3][5]

## Isolation of Protactinium-231 by Hahn and Meitner (1917-1918)

Lise Meitner and Otto Hahn were instrumental in discovering the first long-lived isotope of element 91, which they named "protoactinium" (later shortened to **protactinium**).[3][7] Their meticulous work involved the chemical processing of pitchblende residues.

Objective: To isolate the "mother substance" of actinium from pitchblende ore.

### Methodology:

- Starting Material: The primary material was silica-rich residue remaining after the extraction of uranium from pitchblende.[3][4]
- Chemical Digestion: The silica residue was treated with strong acids to bring the constituent elements into solution.
- Separation of Tantalum and Niobium Group: **Protactinium** was predicted to have chemical properties similar to tantalum and niobium. Hahn and Meitner utilized this predicted chemical



behavior to separate it from other elements present in the ore. This likely involved precipitation reactions where **protactinium** would co-precipitate with tantalum or niobium compounds.

- Fractional Crystallization/Precipitation: Further purification was achieved through repeated fractional crystallization or precipitation steps to separate the new element from its chemical analogues.
- Radiometric Analysis: The radioactivity of the isolated fractions was measured. They identified a substance emitting alpha particles, which was distinct from other known alpha emitters in the uranium decay series.[3]
- Identification as the Parent of Actinium: Through observation of the decay products, they confirmed that their isolated substance decayed into actinium, thus establishing it as the long-sought-after parent element.[8]

### **Independent Discovery by Soddy and Cranston (1918)**

Working independently in Great Britain, Frederick Soddy and John Cranston also successfully identified the long-lived isotope of element 91.[3] Their work was delayed by World War I, and they acknowledged the priority of Hahn and Meitner's publication.[3]

Objective: To identify the parent of actinium.

Methodology: While specific details of their experimental protocol are less commonly cited, their approach was also based on the chemical separation of the new element from uranium ores. They demonstrated that a substance could be chemically separated from the ore which then produced actinium over time.

# Isolation of Metallic Protactinium by Aristid von Grosse (1934)

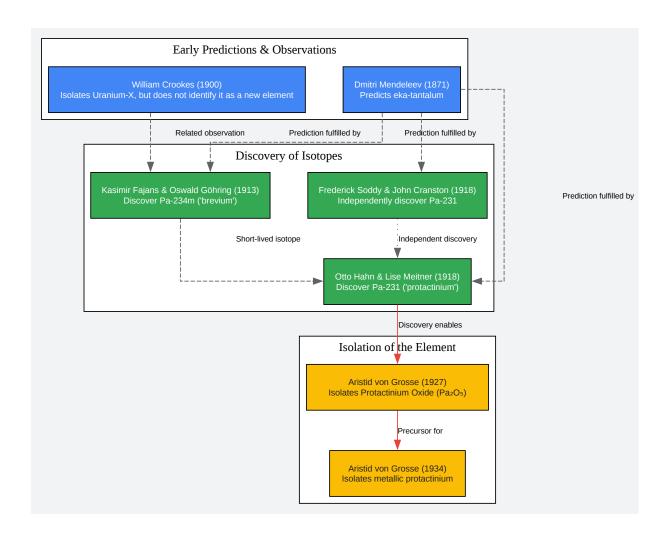
The first isolation of elemental **protactinium** was achieved by Aristid von Grosse, who had previously succeeded in preparing **protactinium** oxide.[3][9] He employed two distinct methods to produce the pure metal.

Objective: To reduce a **protactinium** compound to its elemental metallic form.



#### Method 1: The van Arkel-de Boer Process

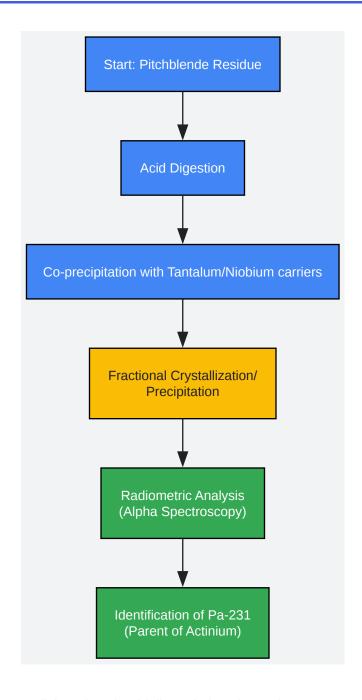
- Conversion to Iodide: **Protactinium**(V) oxide (Pa<sub>2</sub>O<sub>5</sub>) was converted to **protactinium**(V) iodide (PaI<sub>5</sub>). This was likely achieved by reacting the oxide with a suitable iodinating agent at elevated temperatures.
- Thermal Decomposition: The **protactinium**(V) iodide was then heated in a high vacuum in the presence of a tungsten filament.
- Deposition of Metallic Protactinium: The heat from the filament caused the Pal₅ to decompose, depositing pure metallic protactinium onto the filament. The iodine vapor was removed by the vacuum system. The overall reaction is: 2Pal₅ → 2Pa + 5l₂.[3]


#### Method 2: Electron Bombardment

- Target Preparation: A sample of **protactinium**(V) oxide was prepared as a target.
- Electron Irradiation: The oxide was irradiated with a beam of electrons in a vacuum.
- Reduction to Metal: The energy from the electron beam was sufficient to reduce the protactinium oxide to the metallic state.

## **Mandatory Visualization**

The following diagrams illustrate the key relationships and workflows in the discovery of **protactinium**.






Click to download full resolution via product page

Caption: Chronological and logical flow of the discovery of **protactinium**.





Click to download full resolution via product page

Caption: Simplified experimental workflow for the isolation of Pa-231.

### Conclusion

The discovery of **protactinium** was a testament to the perseverance and ingenuity of early 20th-century scientists. From its theoretical prediction to the isolation of its metallic form, the journey to understand element 91 pushed the boundaries of radiochemistry. The experimental protocols, though challenging to reconstruct in their entirety from modern sources, highlight the



clever use of chemical properties and radiometric techniques. For contemporary researchers, this history not only provides a fascinating narrative but also underscores the fundamental principles of elemental discovery and the importance of meticulous experimental design. The legacy of these pioneers continues to inform and inspire the fields of nuclear science and radiopharmaceutical development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. "Die Muttersubstanz des Actiniums, ein neues radioaktives Element von langer Lebensdauer" and much else, in Physikalische Zeitschrift, volume XIX. by Otto Hahn, Erwin Schrodinger, Albert Einstein, and numerous others.: Very Good Hardcover (1918) | JF Ptak Science Books [abebooks.com]
- 3. Discovery of nuclear fission Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General and physical chemistry Journal of the Chemical Society, Abstracts (RSC Publishing) [pubs.rsc.org]
- 9. Protactinium Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Protactinium: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1194910#discovery-and-history-of-protactinium-element]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com